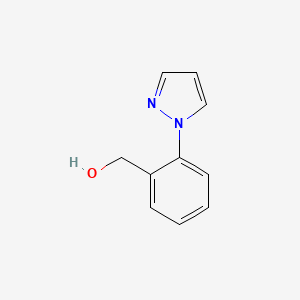

2-(1-Pyrazolyl)benzyl Alcohol

Übersicht

Beschreibung

“2-(1-Pyrazolyl)benzyl Alcohol” is a chemical compound with the CAS Number: 741717-59-9 . It has a molecular weight of 174.2 . It is typically in liquid form .

Synthesis Analysis

The synthesis of benzyl alcohol, a related compound, has been optimized through a process involving photo-illuminated liquid phase hydrogenation . This process uses Pd-based catalysts on different support groups (activated carbon, alumina, clinoptilolite) . The use of immobilized Pd 0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .

Molecular Structure Analysis

The molecular structure of benzyl alcohol, a related compound, has been studied extensively . It has been found that the dimer of the transiently chiral benzyl alcohol (phenylmethanol) under vacuum isolation has certain conformational preferences .

Chemical Reactions Analysis

Benzyl alcohol, a related compound, can be oxidized to produce benzaldehyde . This oxidation process can be achieved using thioxanthenone as the photocatalyst, molecular oxygen from air as the oxidant, and cheap household lamps or sunlight as the light source .

Physical And Chemical Properties Analysis

“2-(1-Pyrazolyl)benzyl Alcohol” is typically in liquid form . Benzyl alcohol, a related compound, is a colorless liquid with a mild pleasant aromatic odor . It has moderate solubility in water (4 g/100 mL) and is miscible in alcohols and diethyl ether .

Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Pyrazole Derivatives

Studies on pyrazole derivatives, such as those involving 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, review the extensive chemistry, including preparation procedures, properties, and complex formation with metals. These investigations reveal the versatility of pyrazole compounds in forming various complex structures with potential for biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Bioactive Pyrazole Derivatives

Recent advancements in multicomponent synthesis techniques for creating pyrazole derivatives have underscored their significant therapeutic potential. The synthesis of pyrazole compounds using efficient, economical methods has yielded molecules with various biological activities, including antibacterial, anticancer, and anti-inflammatory properties (Becerra, Abonía, & Castillo, 2022).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazoles, demonstrate a wide array of pharmacological effects. Research covering therapeutic patents reveals pyrazoline derivatives' effectiveness against several conditions, including microbial infections, inflammation, depression, and cancer, highlighting the compound class's versatility in drug development (Shaaban, Mayhoub, & Farag, 2012).

Synthetic Approaches and Biological Activities

The synthesis of pyrazole heterocycles, acknowledged as pharmacophores, has been explored for their medicinal importance. These compounds, through various synthetic strategies, have been linked to a range of bioactivities, including anticancer, analgesic, and antimicrobial effects, underlining their significance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Safety and Hazards

Zukünftige Richtungen

Recent research has focused on the development of efficient catalysts for the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain benzyl alcohol with high efficiencies .

Wirkmechanismus

Target of Action

It’s known that pyrazole derivatives, which include 2-(1-pyrazolyl)benzyl alcohol, have a wide range of biological activities and can be used to treat a variety of diseases .

Mode of Action

One study suggests that a compound containing a pyrazole core restored the function of the f508del mutant cftr protein

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that the compound has diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

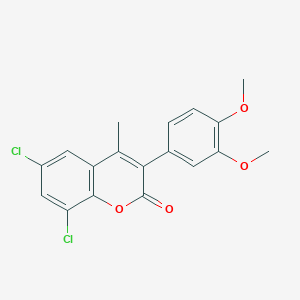

(2-pyrazol-1-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACOBLOISVBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Pyrazolyl)benzyl Alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.